N-benzyl-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-Benzyl-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (hereafter referred to as Compound A) is a tricyclic heterocyclic compound featuring a fused 14-membered ring system. Its structure includes:
- A benzyl group at the N-position.
- A 4-methylphenylmethyl substituent at the 7-position.
- An imino group at the 6-position and a carboxamide moiety at the 5-position.
However, explicit biological data for Compound A are absent in the provided evidence, necessitating structural and synthetic comparisons with analogs.
Properties
Molecular Formula |
C27H23N5O2 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-benzyl-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H23N5O2/c1-18-10-12-20(13-11-18)17-32-24(28)21(26(33)29-16-19-7-3-2-4-8-19)15-22-25(32)30-23-9-5-6-14-31(23)27(22)34/h2-15,28H,16-17H2,1H3,(H,29,33) |
InChI Key |
VNZRMVPNEHEEKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NCC4=CC=CC=C4)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazatricyclo Core: The initial step involves the cyclization of a suitable precursor to form the triazatricyclo core. This can be achieved through a series of condensation reactions.
Introduction of the Benzyl and Methylphenyl Groups:
Final Cyclization and Functionalization: The final steps include cyclization to form the complete tricyclic structure and functionalization to introduce the imino and carboxamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and methylphenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-benzyl-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Scaffold Variations
Compound A shares a tricyclic core with derivatives reported in and . Key differences include:
Key Observations :
- The N-benzyl and 4-methylphenyl groups in Compound A may enhance lipophilicity compared to the fluorophenyl or polar spiro-oxa derivatives .
- The pentyl chain in the fluorophenyl analog () could increase membrane permeability but reduce target specificity due to higher flexibility .
Crystallographic and Conformational Analysis
Crystallography tools like SHELX () and ORTEP-3 () are critical for comparing molecular geometries. For example:
- Compound A ’s tricyclic core likely exhibits rigid planar geometry due to conjugation, similar to ethyl 2-(4-carboxybenzylidene)-thiazolo[3,2-a]pyrimidine ().
- Substituents like the benzyl group may influence packing interactions (e.g., π-π stacking or hydrophobic contacts), as seen in ’s crystal structure .
Key Reactions and Yields
- : A benzamide derivative synthesized via O-benzyl hydroxylamine and acyl chloride coupling. Compound A ’s carboxamide moiety might require similar steps.
- : Spiro compounds formed via cyclocondensation of diamines or keto-esters. Compound A ’s tricyclic system may involve analogous ring-closing reactions.
Physicochemical and Computational Comparisons
Molecular Similarity Metrics
Per and , Compound A ’s similarity to analogs can be quantified using:
- Tanimoto Coefficient : Calculated via molecular fingerprints (e.g., MACCS keys). For example, Compound A and the fluorophenyl analog () may share >70% similarity due to shared tricyclic cores.
- Dice Similarity : Emphasizes common substructures, such as the carboxamide group or benzyl substituents .
Critical Micelle Concentration (CMC) and Solubility
Biological Activity
N-benzyl-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies.
Molecular Structure
The compound's molecular formula is with a molecular weight of 472.5 g/mol. The structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 472.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | WKACPZVBSVYGLO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors through mechanisms including hydrogen bonding and hydrophobic interactions. This interaction can modulate the activity of these targets, leading to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds in the triazatricyclo class. For instance, N-benzyl derivatives have shown promising results against various cancer cell lines through mechanisms like inhibiting cell proliferation and inducing apoptosis.
Case Study: Anticancer Effects
In a study involving the synthesis of related compounds, it was observed that derivatives similar to N-benzyl-6-imino demonstrated significant cytotoxicity against human colon cancer (HT29) and prostate cancer (DU145) cell lines using the MTT assay method. The IC50 values indicated effective inhibition of cell viability at low concentrations.
Other Biological Activities
Beyond anticancer properties, compounds in this class have been studied for their potential as anti-inflammatory agents and neuroprotective effects due to their ability to cross the blood-brain barrier and interact with central nervous system receptors.
Synthesis Methods
The synthesis of N-benzyl-6-imino compounds typically involves several steps including:
- Formation of the Triazatricyclo Core : Utilizing cyclization reactions under controlled conditions.
- Functionalization : Introducing benzyl and methyl groups through nucleophilic substitutions.
- Carboxamide Formation : Finalizing the structure by forming the carboxamide group.
Experimental Studies
A comprehensive analysis was performed using various spectroscopic techniques (NMR, FTIR) to confirm the structure and purity of synthesized compounds. Additionally, computational studies using density functional theory (DFT) provided insights into the electronic properties and potential reactivity of these compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
